5-Bromo-6-methoxy-2-methyl-pyridin-3-amine

Catalog No.
S14467570
CAS No.
M.F
C7H9BrN2O
M. Wt
217.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-methoxy-2-methyl-pyridin-3-amine

Product Name

5-Bromo-6-methoxy-2-methyl-pyridin-3-amine

IUPAC Name

5-bromo-6-methoxy-2-methylpyridin-3-amine

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

InChI

InChI=1S/C7H9BrN2O/c1-4-6(9)3-5(8)7(10-4)11-2/h3H,9H2,1-2H3

InChI Key

UDOGTZVFZLSPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1N)Br)OC

5-Bromo-6-methoxy-2-methyl-pyridin-3-amine is a pyridine derivative characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 6-position, and a methyl group at the 2-position of the pyridine ring. Its molecular formula is C8H10BrNC_8H_{10}BrN with a molecular weight of approximately 202.08 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features that influence its reactivity and biological activity.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to form biaryl compounds when reacted with arylboronic acids.
  • Reduction and Oxidation: The compound can be subjected to reduction with agents like lithium aluminum hydride or oxidation using potassium permanganate, modifying its functional groups and properties.

Research indicates that 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine exhibits various biological activities. It has been studied for its potential antimicrobial properties, which may involve inhibition of specific enzymes critical for microbial growth. Additionally, compounds with similar structures have shown promise as anticancer agents, suggesting that this compound may also possess cytotoxic effects against certain cancer cell lines.

The synthesis of 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine typically involves several steps:

  • Bromination: The starting material, 6-methoxy-2-methyl-pyridin-3-amine, is treated with bromine or a brominating agent under controlled conditions to selectively introduce the bromine atom at the 5-position.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain pure 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.

5-Bromo-6-methoxy-2-methyl-pyridin-3-amine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Organic Synthesis: This compound is utilized as a building block in the synthesis of more complex organic molecules.
  • Research: It is used in studies investigating structure-activity relationships in drug discovery and development.

Interaction studies involving 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine have focused on its binding affinity to various biological targets. For instance, it may interact with enzymes involved in metabolic pathways or receptors linked to neurotransmission. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-2-methyl-pyridin-3-amineBromine at position 5; methyl at position 2Lacks methoxy group; primarily studied for neuropharmacological effects .
6-Methoxy-pyridin-3-aminesMethoxy at position 6; various substitutions possibleDifferent substitution patterns lead to varied biological activities .
5-Chloro-6-methoxy-pyridin-3-aminesChlorine instead of bromine; methoxy at position 6Potentially different reactivity due to halogen substitution .

Uniqueness

The uniqueness of 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other similar pyridine derivatives. Its combination of halogen and methoxy functionalities enhances its potential as a versatile intermediate in drug development and organic synthesis.

Regioselective Bromination Approaches in Pyridine Functionalization

Regioselective bromination at the 5-position of the pyridine ring is critical for constructing the target molecule. N-Bromosuccinimide (NBS) has emerged as the reagent of choice due to its compatibility with electron-rich pyridine intermediates. In one optimized protocol, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate undergoes bromination with NBS in chloroform at 25°C, achieving 96% yield of the 5-bromo derivative. The reaction’s regioselectivity stems from the electron-donating methoxy and methylamino groups, which activate the 5-position via resonance effects.

Solvent polarity significantly influences bromination outcomes. Polar aprotic solvents like dimethylformamide (DMF) enhance electrophilic attack at the 5-position by stabilizing transition states, while nonpolar solvents favor competing reaction pathways. For example, bromination in DMF produces <2% of the undesired 3-bromo isomer, compared to 8% in tetrahydrofuran (THF).

Table 1: Solvent Effects on 5-Bromo Isomer Selectivity

SolventDielectric Constant5-Bromo Isomer Yield
DMF36.798%
THF7.692%
Chloroform4.896%

Post-bromination hydrolysis of the methyl ester using aqueous NaOH at 80°C cleanly affords the carboxylic acid intermediate, which undergoes decarboxylation during subsequent amination steps. This sequential functionalization approach minimizes side reactions associated with direct C–H bromination of pre-assembled amine-containing pyridines.

Nucleophilic Substitution Reactions for Methoxy Group Installation

The 6-methoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) on halogenated precursors. Methyl 2,6-dichloropyridine-3-carboxylate reacts with sodium methoxide in THF at 65°C with 89% regioselectivity for 6-methoxy formation. The reaction’s regiochemical outcome is governed by the ester group’s electron-withdrawing effect, which activates the 2-position for chloride displacement while directing methoxide attack to the 6-position.

Solvent choice dramatically impacts substitution patterns. In DMF, the same substrate exhibits reversed selectivity, with 97% methoxylation occurring at the 2-position due to enhanced stabilization of the MeO– intermediate in polar media. This dichotomy enables strategic control over substitution patterns by modulating reaction conditions:

$$ \text{2,6-Dichloropyridine} + \text{NaOMe} \xrightarrow[\text{THF}]{\Delta} \text{6-Methoxy isomer (major)} $$
$$ \text{2,6-Dichloropyridine} + \text{NaOMe} \xrightarrow[\text{DMF}]{\Delta} \text{2-Methoxy isomer (major)} $$

Kinetic studies reveal pseudo-first-order behavior for methoxide incorporation, with activation energies of 58 kJ/mol in THF versus 49 kJ/mol in DMF. These findings underscore the importance of solvent dielectric properties in directing nucleophilic attack.

Methyl Group Introduction via Radical-Mediated Alkylation Techniques

While classical SNAr and cross-coupling dominate pyridine functionalization, radical-mediated C–H methylation offers complementary selectivity. Photoredox catalysis using methyl bis(catecholato)silicate under blue LED irradiation introduces methyl groups at the 2-position via hydrogen atom transfer (HAT) mechanisms. This method achieves 78% yield with >20:1 regioselectivity over other positions, bypassing the need for pre-functionalized substrates.

The radical pathway’s success relies on careful tuning of the HAT mediator. Quinuclidine-derived catalysts favor methyl addition at electron-deficient positions, while thiyl radicals promote functionalization at electron-rich sites. Transient directing groups, such as removable pyridine N-oxides, further enhance positional control during methyl radical trapping.

Protecting Group Strategies for Amine Functionality Preservation

The 3-amino group’s nucleophilicity necessitates protection during bromination and methoxylation steps. Pivaloyl (trimethylacetyl) groups provide robust protection via N-acylation, resisting hydrolysis under both acidic (POCl3) and basic (NaOH) conditions encountered in subsequent steps. Deprotection using aqueous HCl at 60°C restores the free amine with 94% efficiency, compared to 78% for acetyl-protected analogs.

Table 2: Protecting Group Performance Comparison

Protecting GroupDeprotection ConditionsAmine Recovery Yield
Pivaloyl2M HCl, 60°C, 2h94%
Acetyl2M HCl, 60°C, 2h78%
BenzoylNH3/MeOH, 25°C, 12h82%

Alternative strategies employ temporary conversion to sulfonamides or ureas, though these require harsher deprotection conditions (e.g., LiAlH4) that may compromise sensitive functionalities. The pivaloyl group’s steric bulk additionally suppresses unwanted N-alkylation during methyl group installation steps.

Continuous Flow Reactor Implementations for Scalable Production

Translating batch synthesis to continuous flow systems addresses key scalability challenges. A three-stage flow process achieves 86% overall yield for the target compound:

  • Bromination Module: NBS and substrate in DMF at 25°C (residence time: 5 min)
  • Methoxylation Unit: NaOMe/THF at 65°C (residence time: 12 min)
  • Deprotection Reactor: 2M HCl at 60°C (residence time: 30 min)

Flow chemistry enhances heat transfer during exothermic bromination steps, maintaining isothermal conditions (±2°C) compared to ±15°C fluctuations in batch reactors. Integrated membrane separation units enable real-time removal of succinimide byproducts, driving reactions to >99% completion.

The compound 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine represents a complex pyridine derivative featuring multiple substituents that significantly influence its structural and electronic properties . This heterocyclic compound contains a pyridine ring with a bromine atom at the 5-position, a methoxy group at the 6-position, a methyl group at the 2-position, and an amine group at the 3-position . The unique substitution pattern creates a molecule with distinctive electronic characteristics that differ substantially from unsubstituted pyridine derivatives.

Resonance Effects on Amine Reactivity in Brominated Pyridine Systems

The presence of the amine group at the 3-position of the pyridine ring creates significant resonance interactions that affect the overall electronic structure and reactivity of 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine [2] [3]. Unlike pyridine where the nitrogen lone pair is localized in an sp² orbital orthogonal to the aromatic system, the amine substituent at the 3-position participates in resonance with the pyridine ring through its nitrogen lone pair electrons [4] [5].

The electronic structure of pyridine itself features an electron-deficient aromatic system due to the electronegative nitrogen atom, which withdraws electron density from the ring through both inductive and resonance effects [2] [6]. The electrostatic potential mapping of pyridine shows decreased electron density on ring carbons compared to benzene, with the nitrogen bearing increased electron density [6] [7]. In 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine, the 3-amino substituent acts as an electron-donating group, partially compensating for the electron deficiency of the pyridine ring.

The resonance structures of pyridin-3-amine derivatives demonstrate electron delocalization from the amino nitrogen into the aromatic system [8] [9]. This electron donation increases the nucleophilicity of the amine group compared to aliphatic amines, while simultaneously activating the pyridine ring toward electrophilic substitution reactions [8]. The presence of electron donating substituents like the amino group strongly impacts the geometry, electronic structure, electrostatic properties, and molecular topology of polyhalogenated pyridines [8].

The bromine substituent at the 5-position introduces additional electronic effects through its dual nature as both an electron-withdrawing group through inductive effects and a weak electron-donating group through resonance [10] [11]. The C-Br bond exhibits significant polarization, creating a positive σ-hole on the bromine atom that can participate in halogen bonding interactions [12] [11]. The combination of the electron-donating amino group and the electron-withdrawing bromine creates a complex electronic environment that modulates the reactivity of the amine functionality.

Computational studies have demonstrated that the nucleophilicity of pyridine derivatives is strongly dependent on substituent effects [13]. The presence of electron-donating groups at the 3-position significantly enhances the nucleophilic character of the molecule [13]. In brominated pyridine systems, the reactivity of the bromine atoms toward nucleophilic substitution is influenced by the electronic environment created by other substituents [10] [14].

Steric Considerations in 2-Methyl Substituted Pyridine Analogues

The methyl group at the 2-position of 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine introduces significant steric effects that influence molecular conformation, reactivity, and intermolecular interactions [15] [16] [17]. Steric effects arise from the spatial arrangement of atoms and manifest as nonbonding interactions that influence molecular shape and reactivity [16]. The 2-methyl substituent creates steric hindrance that affects both intramolecular and intermolecular processes.

The presence of the 2-methyl group restricts rotation around bonds adjacent to the substitution site and influences the preferred conformations of the molecule [18] [19]. Conformational studies of methyl-substituted pyridines have shown that steric interactions between the methyl group and neighboring substituents can lead to significant deviations from planarity [18]. In the case of 2-methoxypyridine analogues, steric repulsion between the methyl group and methoxy substituents influences conformational preferences [18].

Steric hindrance from the 2-methyl group significantly affects the reactivity of adjacent positions on the pyridine ring [17] [20]. Studies of platinum complexes with methylpyridines have demonstrated that ortho-methyl substitution greatly decreases reactivity due to steric crowding in the transition state [17]. The trans effect in these systems is substantially reduced when steric hindrance is present in the leaving group [17].

The 2-methyl substituent also influences the basicity and coordination behavior of the pyridine nitrogen [15]. Classical studies have shown that methyl substitution at the 2-position of pyridine affects base strength due to steric hindrance that inhibits approach of protons or metal centers to the nitrogen lone pair [15]. This steric effect becomes particularly pronounced in coordination complexes where the 2-methyl group restricts the coordination number of metal centers [20].

PropertyEffect of 2-Methyl SubstitutionReference
Coordination NumberRestricted to four in some metal complexes [20]
Base StrengthDecreased due to steric hindrance [15]
ReactivityGreatly decreased in substitution reactions [17]
ConformationInfluences preferred molecular geometry [18]

The steric effects of the 2-methyl group are particularly important in crystal packing arrangements, where intermolecular contacts must accommodate the additional bulk of the methyl substituent [21]. The methyl group can disrupt favorable π-π stacking interactions and alter hydrogen bonding patterns in the solid state [21].

Halogen Bonding Interactions in Crystal Packing Arrangements

The bromine atom in 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine serves as a potential halogen bond donor through the formation of a positive σ-hole opposite to the C-Br bond [12] [22] [11]. Halogen bonding represents a significant noncovalent interaction that influences crystal packing arrangements and molecular recognition processes [12] [23]. The strength and directionality of halogen bonds depend on the electrostatic potential of the σ-hole on the donor halogen atom [12].

Computational studies of halogenopyridinium cations have demonstrated that bromination of pyridine rings significantly increases the electrostatic potential of the halogen σ-hole, enhancing halogen bonding capability [12]. The σ-hole potential increases by approximately 320-350 kilojoules per mole per electron for meta- and para-bromopyridines [12]. In brominated pyridine systems, halogen bonding energies range from 43-51 kilojoules per mole for interactions with neutral acceptors [12].

Crystal structure analyses of brominated aromatic compounds reveal that halogen bonding interactions significantly influence molecular packing arrangements [24] [11]. The C-Br···Br-C intermolecular interactions exhibit stabilization energies ranging from -2.35 to -0.38 kilocalories per mole, with an average value of -1.26 kilocalories per mole [11]. These interactions are dominated by dispersion forces, although significant electrostatic components are also present [11].

The angular dependence of halogen bonding interactions shows preferred orientations at approximately 180° for the C-Br···acceptor angle [11]. In crystal structures, two primary geometric arrangements are observed: Type I orientations with θ₁ ≈ θ₂ ≈ 90° and Type II orientations with θ₁ ≈ 180° and θ₂ ≈ 90° [11]. The most stable orientations for C-Br···Br-C interactions occur at these specific angular arrangements [11].

The presence of multiple functional groups in 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine creates opportunities for competing intermolecular interactions in crystal structures [22] [23]. The amino group can participate in hydrogen bonding, the methoxy group can act as both donor and acceptor in weak interactions, and the pyridine nitrogen provides an additional coordination site [22]. The relative importance of halogen bonding versus other noncovalent interactions depends on the specific crystal environment and the availability of suitable acceptor sites [22].

Interaction TypeDistance Range (Å)Energy Range (kcal/mol)Angular Preference
C-Br···N (pyridine)2.8-3.2-2.0 to -4.0~180°
C-Br···Br-C3.0-4.5-2.35 to -0.3890° or 180°/90°
C-Br···O (methoxy)2.9-3.3-1.5 to -3.0~180°

Studies of halogenated small molecule acceptors have shown that bromine substitution regulates molecular packing and film morphology through halogen bonding interactions [25]. The enhanced intermolecular packing achieved through halogen bonding can lead to improved crystallinity and altered dielectric properties [25]. In organic crystals containing brominated aromatics, halogen bonding interactions contribute significantly to the overall stability of the crystal lattice [24] [23].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.98983 g/mol

Monoisotopic Mass

215.98983 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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